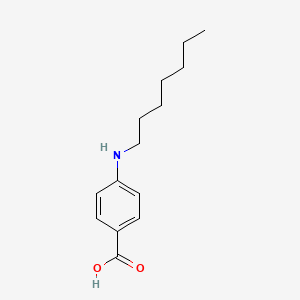

4-(Heptylamino)benzoic acid

CAS No.: 75681-61-7

Cat. No.: VC20534442

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75681-61-7 |

|---|---|

| Molecular Formula | C14H21NO2 |

| Molecular Weight | 235.32 g/mol |

| IUPAC Name | 4-(heptylamino)benzoic acid |

| Standard InChI | InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-15-13-9-7-12(8-10-13)14(16)17/h7-10,15H,2-6,11H2,1H3,(H,16,17) |

| Standard InChI Key | GJJAFTIJCDERTI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCNC1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(Heptylamino)benzoic acid (IUPAC name: 4-(heptylamino)benzoic acid) consists of a benzoic acid moiety with a heptylamine group (-NH-C₇H₁₅) attached to the fourth carbon of the aromatic ring. The molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol. The compound’s structure is analogous to 4-(butylamino)benzoic acid (HMDB0246301) , differing only in the alkyl chain length.

Table 1: Comparative Structural Properties of Alkyl-Substituted Aminobenzoic Acids

*Predicted values based on homologous series trends.

The extended heptyl chain enhances lipophilicity compared to shorter-chain analogs, influencing solubility and membrane permeability. The polar surface area is estimated at 49.33 Ų (similar to 4-(butylamino)benzoic acid ), while the rotatable bond count increases to 8 due to the longer alkyl chain.

Synthesis and Manufacturing

Reductive Amination Approach

A common synthesis route for alkylamino benzoic acids involves reductive amination, as demonstrated for 5-nitro-2-heptylamino benzoic acid (HANB) . For 4-(heptylamino)benzoic acid, a plausible pathway includes:

-

Condensation: Reacting 4-aminobenzoic acid with heptanal in methanol to form a Schiff base.

-

Reduction: Using sodium cyanoborohydride (NaBH₃CN) to reduce the imine to a secondary amine.

-

Purification: Acid-base extraction to isolate the product.

Table 2: Synthetic Conditions for Alkylamino Benzoic Acids

| Compound | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-(Methylamino)benzoic acid | NaOH, H₂O | Methanol | 20°C | 88.26% | |

| HANB | Heptylamine, Nitrobenzoic acid | Ethanol | Reflux | 64% |

The synthesis of 4-(heptylamino)benzoic acid would likely require similar conditions, with adjustments for the longer alkyl chain’s steric effects.

Challenges in Scalability

Longer alkyl chains (e.g., heptyl) introduce challenges such as lower solubility in polar solvents and slower reaction kinetics. Optimizing solvent systems (e.g., methanol-water mixtures ) and catalytic agents may improve yields.

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility decreases with increasing alkyl chain length. Predicted logP (octanol-water partition coefficient) values are ~3.5, indicating moderate lipophilicity. This property facilitates interaction with biological membranes, a trait observed in HANB’s ion channel modulation .

Spectroscopic Characteristics

-

IR Spectroscopy: Expected N-H stretch at ~3300 cm⁻¹ (amine), C=O stretch at ~1680 cm⁻¹ (carboxylic acid).

-

NMR: ¹H NMR would show a triplet for the terminal methyl group (δ 0.88 ppm) and multiplet signals for the aromatic protons (δ 6.5–8.0 ppm).

Biological Activity and Research Findings

Ion Channel Modulation

Studies on HANB and HANB-2, nitro-substituted analogs, reveal inhibitory effects on cytoplasmic streaming in Nitella hookeri algae, with IC₅₀ values of 6.4 mM and 88.65 µM, respectively . These effects are attributed to interference with Cl⁻ and K⁺ channels, suggesting that 4-(heptylamino)benzoic acid may share similar bioactivity.

Table 3: Biological Activity of Heptylamino Benzoic Acid Derivatives

| Compound | Target | IC₅₀/EC₅₀ | Mechanism | Source |

|---|---|---|---|---|

| HANB | Cytoplasmic streaming | 6.4 mM | K⁺/Cl⁻ channel inhibition | |

| HANB-2 | Cytoplasmic streaming | 88.65 µM | Enhanced Ca²⁰+ mobilization |

Turgor Regulation

In hyperosmotic stress assays, HANB and PPAB (a phenylpropylamino analog) accelerated turgor recovery in algae by ~40%, likely via blocking K⁺ efflux . This implies potential agricultural applications for 4-(heptylamino)benzoic acid in drought resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume